5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Description

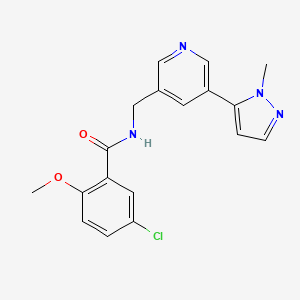

The compound 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring:

- A benzamide core substituted with chloro (Cl) and methoxy (OMe) groups at the 5- and 2-positions, respectively.

- A pyridin-3-ylmethyl group linked to the benzamide nitrogen.

- A 1-methyl-1H-pyrazol-5-yl substituent at the 5-position of the pyridine ring.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-23-16(5-6-22-23)13-7-12(9-20-11-13)10-21-18(24)15-8-14(19)3-4-17(15)25-2/h3-9,11H,10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIOFKFHICYZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this benzamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole structures exhibit significant anti-inflammatory properties. The pyrazole moiety has been recognized for its ability to inhibit inflammatory pathways, making it a valuable scaffold in drug design aimed at treating conditions such as arthritis and other inflammatory diseases. For instance, studies have shown that derivatives of pyrazole can effectively reduce levels of pro-inflammatory cytokines like TNF-alpha in vitro, demonstrating their potential as anti-inflammatory agents .

Anticancer Properties

The anticancer potential of 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is particularly noteworthy. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this one have shown inhibition of cell proliferation in tumor cells through mechanisms involving apoptosis and cell cycle arrest .

Recent advancements have highlighted specific pyrazole-containing compounds that target cancer-specific pathways, such as the inhibition of kinases involved in tumor growth and metastasis. The compound's structural features could enhance selectivity for cancer cells over normal cells, potentially reducing side effects associated with traditional chemotherapies .

Case Study 1: Anti-inflammatory Efficacy

In a study examining the anti-inflammatory effects of related pyrazole compounds, researchers found that certain derivatives significantly reduced the production of inflammatory mediators in lipopolysaccharide-stimulated macrophages. The most effective compounds showed IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of similar benzamide derivatives on various cancer cell lines. Results demonstrated that these compounds could induce apoptosis at nanomolar concentrations, with mechanisms involving mitochondrial dysfunction and caspase activation being elucidated through flow cytometry assays .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogs

Key Observations:

- Heterocyclic Cores : Thiazole-based analogs () exhibit reduced aromatic π-stacking capacity compared to the pyridine-pyrazole system in the target, which may influence target binding .

- Fluorine and Trifluoropropyl Groups : Compounds in and incorporate fluorine and trifluoropropyl moieties, enhancing lipophilicity and resistance to oxidative metabolism, unlike the target’s methoxy group .

Key Observations:

- Kinase Inhibition : AZD1480 () demonstrates the importance of pyrazole-pyrimidine motifs in Jak2 inhibition, suggesting the target compound’s pyridine-pyrazole system may similarly target kinase domains .

- Solubility and Penetration : Risvodetinib’s methylpiperazine group () highlights strategies to improve blood-brain barrier penetration, a feature absent in the target compound .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations:

- Lipophilicity : The target compound’s logP (~2.5) balances solubility and membrane permeability, whereas ’s analog (logP ~3.1) may suffer from poor solubility .

- Solubility Enhancers : AZD1480’s fluorine substituents and ’s trifluoropropyl groups improve solubility compared to the target’s methoxy group .

Biological Activity

5-Chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide, with the CAS number 2034308-50-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 356.8 g/mol. The structure features a benzamide core substituted with a chloro and methoxy group, along with a pyrazole moiety linked to a pyridine ring.

| Property | Value |

|---|---|

| CAS Number | 2034308-50-2 |

| Molecular Formula | C₁₈H₁₇ClN₄O₂ |

| Molecular Weight | 356.8 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

- MCF7 (breast cancer) : IC50 values reported around 3.79 µM.

- SF-268 (brain cancer) : TGI values noted at 12.50 µM.

- NCI-H460 (lung cancer) : LC50 values around 42.30 µM .

The specific compound’s efficacy against these cell lines remains to be fully elucidated through targeted studies.

Anti-inflammatory Effects

The compound's structural similarity to other pyrazole derivatives suggests it may possess anti-inflammatory properties. Pyrazole compounds have been documented to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory pathways .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammation. For example, docking studies indicate that pyrazole derivatives can effectively bind to active sites of enzymes involved in cell signaling pathways .

Study on Cytotoxicity

A study evaluating various pyrazole derivatives found that compounds similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent derivatives had IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cell lines .

Anti-tubercular Activity

In addition to cancer research, some derivatives of benzamide compounds have been tested for anti-tubercular activity against Mycobacterium tuberculosis. Compounds showed IC50 values between 1.35 and 2.18 μM, indicating potential as therapeutic agents for tuberculosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide?

- Methodology : The compound can be synthesized via cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). Key intermediates include 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, which reacts with substituted hydrazides to form oxadiazole derivatives .

- Characterization : Confirm intermediates and final products via IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and elemental analysis .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), pyrazole (δ ~6.5–7.5 ppm), and benzamide aromatic protons (δ ~7.0–8.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., N–H···N interactions in amide groups) .

Q. What preliminary biological assays are recommended for this compound?

- Anticonvulsant Screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents. Monitor seizure suppression at 30–100 mg/kg doses .

- Antimicrobial Testing : Employ agar diffusion assays against Staphylococcus aureus and Candida albicans with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can synthetic yield be optimized for the pyrazole-pyridine hybrid core?

- Approach :

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance cyclization efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for intermediate stability .

- Computational Modeling : Use quantum chemical calculations (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Case Example : Discrepancies in NMR signals for pyrazole protons (δ 6.5–7.5 ppm) may arise from tautomerism or solvent effects.

- Solutions :

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

- Validate via X-ray crystallography to confirm dominant tautomer .

Q. What computational tools can predict the compound’s pharmacokinetic properties?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., GABA receptors for anticonvulsant activity) using GROMACS or AMBER .

Q. How to design SAR studies for pyrazole-containing analogs?

- Strategy :

- Core Modifications : Substitute the methoxy group with halogens (F, Br) or alkyl chains to assess electronic/steric effects.

- Biological Testing : Compare IC₅₀ values in MES/scPTZ models and antimicrobial assays. Correlate substituent electronegativity with activity .

- Crystallographic Data : Analyze hydrogen-bonding networks in analogs to refine pharmacophore models .

Data Contradiction Analysis

Q. Conflicting bioactivity results between in vitro and in vivo models: How to address?

- Potential Causes :

- Poor solubility or metabolic instability in vivo.

- Off-target effects in complex biological systems.

- Solutions :

- Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability.

- Metabolite Identification : Perform LC-MS/MS to detect active/inactive metabolites in plasma .

Key Research Findings

| Property | Data | Reference |

|---|---|---|

| Synthetic Yield (POCl₃ route) | 65–72% | |

| MES Seizure Suppression | ED₅₀: 45 mg/kg (rodents) | |

| logP (Predicted) | 2.8 ± 0.3 | |

| Crystal Packing | Centrosymmetric dimers via N–H···N bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.